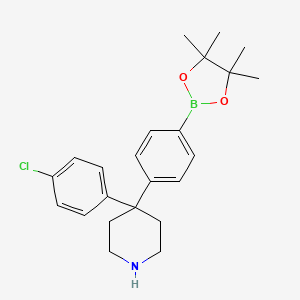

4-(4-Chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

CAS No.: 857531-60-3

Cat. No.: VC2857976

Molecular Formula: C23H29BClNO2

Molecular Weight: 397.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857531-60-3 |

|---|---|

| Molecular Formula | C23H29BClNO2 |

| Molecular Weight | 397.7 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine |

| Standard InChI | InChI=1S/C23H29BClNO2/c1-21(2)22(3,4)28-24(27-21)19-9-5-17(6-10-19)23(13-15-26-16-14-23)18-7-11-20(25)12-8-18/h5-12,26H,13-16H2,1-4H3 |

| Standard InChI Key | GJUCYUSBYRIQMF-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCNCC3)C4=CC=C(C=C4)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCNCC3)C4=CC=C(C=C4)Cl |

Introduction

Chemical Properties and Structural Information

4-(4-Chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is an organoboron compound with significant synthetic utility. It contains a piperidine ring as its core structure, with both a 4-chlorophenyl group and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group attached at the 4-position of the piperidine ring. The presence of the pinacol boronate ester functionality makes this compound particularly valuable for various synthetic transformations, especially cross-coupling reactions like the Suzuki-Miyaura reaction.

Basic Chemical Identity

The compound is identified through several key parameters that define its chemical identity and facilitate its cataloging in chemical databases. The CAS Registry Number (857531-60-3) serves as its unique identifier in chemical databases worldwide, enabling researchers to locate information specific to this compound. With a molecular formula of C23H29BClNO2, it has a calculated molecular weight of 397.7 g/mol, placing it in the mid-range of pharmaceutical-relevant compounds . The IUPAC name, 4-(4-chlorophenyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine, provides the standardized nomenclature for this compound, though it is often represented in chemical databases by its shorter common name.

Structural Features

The structural features of this compound give it its unique chemical properties and reactivity profile. The compound can be chemically represented by the SMILES notation: CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)C1(CCNCC1)C1=CC=C(Cl)C=C1, which encodes its complete molecular structure in a linear format suitable for computational analysis . The Standard InChIKey (GJUCYUSBYRIQMF-UHFFFAOYSA-N) provides another standardized identifier that can be used to search chemical databases.

The molecule contains three main structural components:

-

A piperidine ring that serves as the central core

-

A 4-chlorophenyl group attached to the 4-position of the piperidine

-

A phenylboronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group also attached to the 4-position of the piperidine

Synthetic Routes and Chemical Reactions

Reactivity Profile

The primary reactive site in this molecule is the boronate ester functionality, which makes it particularly valuable for Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronate ester can react with aryl or vinyl halides in the presence of a palladium catalyst and base to form new carbon-carbon bonds. This reactivity makes the compound a useful building block for the synthesis of more complex molecules.

Additionally, the piperidine nitrogen provides a secondary reactive site that could be functionalized through various reactions, including:

-

N-acylation to form amides

-

N-alkylation to form quaternary ammonium salts

-

Conversion to carbamates for protection

The presence of the chloro substituent on one of the phenyl rings also offers potential for further functionalization through various metal-catalyzed coupling reactions, providing multiple handles for synthetic elaboration.

Applications and Research Relevance

Synthetic Applications

4-(4-Chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine has significant potential applications in synthetic organic chemistry. Its classification as a drug intermediate or materials intermediate suggests its utility in the preparation of more complex molecules with potential pharmaceutical or materials science applications . The boronate ester functionality makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical synthesis for forming carbon-carbon bonds.

Related Compounds and Structural Analogues

Directly Related Compounds

Several structurally related compounds provide context for understanding the chemical space occupied by 4-(4-Chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine. One closely related compound is tert-butyl 4-(4-chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (CAS: 917899-36-6), which contains the same core structure but with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen . This protection strategy is commonly employed to prevent unwanted reactions at the nitrogen during synthetic operations and can be readily removed under acidic conditions to reveal the secondary amine.

Another related compound is 1-(4-(4,4,5,5-Tetramethyl-(1,3,2)dioxaborolan-2-yl)-phenyl)-piperidine (CAS: 852227-96-4), which features a simpler structure where the piperidine is directly attached to the 4-position of a phenylboronic acid pinacol ester without the additional 4-chlorophenyl substituent . This compound represents a simplified analogue that may share some chemical properties with our target compound but lacks the steric and electronic influence of the additional substituents.

Boronate Ester Building Blocks

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety is a common feature in many synthetic building blocks. A related simple building block is 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 195062-61-4), which contains just the 4-chlorophenylboronic acid pinacol ester without the piperidine structure . This compound serves as a fundamental building block for introducing the 4-chlorophenyl group through Suzuki coupling reactions.

Similarly, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: T1954) represents another simple boronate ester building block with a hydroxyl group that provides an additional handle for functionalization . The presence of these related compounds in chemical catalogs indicates the importance of boronate esters as versatile synthetic intermediates.

Comparative Data Analysis

Physical and Chemical Property Comparison

Below is a comparative analysis of 4-(4-Chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine with its structurally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure Type |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine | 857531-60-3 | C23H29BClNO2 | 397.7 | Di-substituted piperidine |

| tert-butyl 4-(4-chlorophenyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate | 917899-36-6 | C28H37BClNO4 | 497.9 | N-Boc protected derivative |

| 1-(4-(4,4,5,5-Tetramethyl-(1,3,2)dioxaborolan-2-yl)-phenyl)-piperidine | 852227-96-4 | C17H26BNO2 | Not provided | Mono-substituted piperidine |

| 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 195062-61-4 | C12H16BClO2 | Not provided | Simple boronate ester |

This comparative analysis highlights the structural diversity within this chemical family while maintaining the key boronate ester functionality that defines their synthetic utility . The progressive complexity from simple boronate esters to multi-substituted piperidine derivatives demonstrates the modular approach often used in constructing these molecules.

Research Applications and Future Directions

Synthetic Methodology Development

The compound could also serve as a model substrate for developing new synthetic methodologies. The presence of multiple functional groups (boronate ester, chloro substituent, and piperidine nitrogen) provides multiple handles for exploring chemoselective transformations. Researchers could investigate:

-

Selective cross-coupling conditions that leave the chloro substituent intact

-

Sequential functionalization strategies

-

One-pot multi-component reactions utilizing both reactive sites

-

Stereoselective transformations if chiral centers are introduced

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume